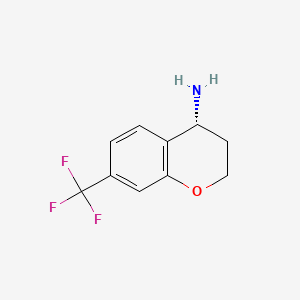

(R)-7-(trifluoromethyl)chroman-4-amine

説明

®-7-(trifluoromethyl)chroman-4-amine is a chemical compound with the molecular formula C10H10F3NO It is a chiral amine derivative of chroman, characterized by the presence of a trifluoromethyl group at the 7th position of the chroman ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-(trifluoromethyl)chroman-4-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable chroman derivative.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 7th position of the chroman ring using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of ®-7-(trifluoromethyl)chroman-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques such as continuous flow reactors may be employed to enhance yield and purity.

化学反応の分析

Types of Reactions

®-7-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce a variety of substituted amines.

科学的研究の応用

Medicinal Chemistry Applications

1. Neuroprotective Effects

One of the most promising applications of (R)-7-(trifluoromethyl)chroman-4-amine is its potential as an acetylcholinesterase inhibitor. This enzyme is crucial in the regulation of neurotransmitters, and its inhibition has been linked to therapeutic effects in neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that this compound may enhance cholinergic signaling, thus offering neuroprotective benefits .

2. Anticancer Activity

Recent studies have highlighted the cytotoxic potential of chroman derivatives, including this compound, against various cancer cell lines. For instance, synthesized analogs have shown significant inhibitory effects on the growth of MCF-7 (breast cancer) and A-549 (lung adenocarcinoma) cell lines. The compound's ability to induce apoptosis in these cells makes it a candidate for further development as an anticancer agent .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves several chemical reactions, including Buchwald–Hartwig coupling techniques. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Studies have utilized computational modeling to predict how structural modifications can enhance activity and reduce toxicity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Trifluoromethyl group | Potential neuroprotective effects |

| 6-(Trifluoromethyl)chroman-4-amine | Trifluoromethyl group only | Lacks amine functionality |

| (R)-6-methoxychroman-4-amine | Methoxy group present | No trifluoromethyl substitution |

| 7-Chloro-6-(trifluoromethyl)chroman-4-amine | Chlorine substitution | Different halogen impacting biological activity |

This table illustrates how this compound stands out due to its combination of functional groups that may enhance its pharmacological properties compared to similar compounds .

作用機序

The mechanism of action of ®-7-(trifluoromethyl)chroman-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and exert its effects. The specific pathways involved depend on the biological context and the nature of the target molecules.

類似化合物との比較

Similar Compounds

®-8-(trifluoromethyl)chroman-4-amine: Similar structure with the trifluoromethyl group at the 8th position.

7-(trifluoromethyl)chroman-4-amine: Lacks the chiral center, making it a racemic mixture.

(S)-7-(trifluoromethyl)chroman-4-amine: The enantiomer of the compound .

Uniqueness

®-7-(trifluoromethyl)chroman-4-amine is unique due to its specific chiral configuration and the position of the trifluoromethyl group, which confer distinct chemical and biological properties. Its enantiomeric purity and specific interactions with biological targets make it valuable for research and potential therapeutic applications.

生物活性

(R)-7-(trifluoromethyl)chroman-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a chroman backbone with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural modification is crucial for its interaction with various biological targets, including enzymes and receptors.

The mechanism of action involves the compound's ability to bind to specific molecular targets, resulting in various biological effects. The trifluoromethyl group plays a significant role in increasing the compound's affinity for these targets, which may include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase, which is implicated in neurodegenerative diseases like Alzheimer's.

- Receptor Binding : Its interaction with receptors can modulate signaling pathways relevant to various physiological processes.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

2. Anticancer Properties

Several studies have explored the anticancer potential of chroman derivatives, including this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds derived from chroman structures displayed significant activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with mechanisms involving apoptosis induction and modulation of key regulatory proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HCT-116 | 30 | Cell cycle arrest |

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly as an acetylcholinesterase inhibitor. Preliminary studies suggest that it may enhance cholinergic signaling, which could be beneficial in treating cognitive decline associated with Alzheimer’s disease .

Case Studies and Experimental Findings

-

Study on Antioxidant Activity :

A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH concentration, suggesting potent antioxidant activity. -

Cytotoxicity Evaluation :

In vitro cytotoxicity was evaluated using the MTT assay across several cancer cell lines. The results showed that at concentrations around 100 µM, the compound induced significant cell death in both MCF-7 and HCT-116 cells, with DNA fragmentation assays confirming apoptosis . -

Molecular Docking Studies :

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes such as acetylcholinesterase. The binding affinity was found to be strong due to hydrophobic interactions facilitated by the trifluoromethyl group .

特性

IUPAC Name |

(4R)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCIPVIZAJIRKM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677277 | |

| Record name | (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213657-96-5 | |

| Record name | (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。